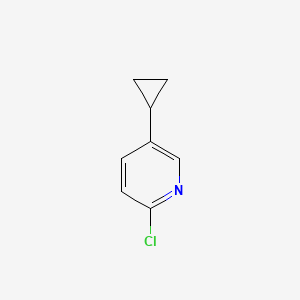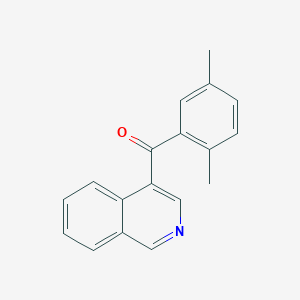
N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide
説明
“N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide” is a chemical compound with the CAS Number: 1029726-05-3. It has a molecular weight of 348.44 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H24N2O2/c1-14-6-11-18 (15 (2)12-14)19-13-26-20 (24-19)16-7-9-17 (10-8-16)23-21 (25)22 (3,4)5/h6-13H,1-5H3, (H,23,25) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 348.44 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用
Chemical Synthesis and Reactivity
Nucleophilic Behavior and Antibacterial Evaluation : A study detailed the nucleophilic behavior of 3-hydrazino-6-aryl-1,2,4-triazin-5-ones towards active electrophilic compounds, leading to various N-pivalamides. These compounds demonstrated significant antibacterial activity against a range of bacteria, indicating potential applications in developing new antibacterial agents (Al-Romaizan, 2019).
Anticonvulsant Activity : Research on ameltolide and its derivatives, including structures with a similar chemical backbone to the compound , showed potent anticonvulsant properties, suggesting potential for new epilepsy treatments (Lambert et al., 1995).
Chemical Properties and Applications
Cystic Fibrosis Therapy : A study on bithiazole correctors of DeltaF508 cystic fibrosis transmembrane conductance regulator (CFTR) processing highlighted the importance of chemical structure on therapeutic efficacy, which might relate to the structural considerations of "N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide" in drug design (Yu et al., 2008).
Hydrolysis of Pivalamide Derivatives : Research on the hydrolysis of pivalamide derivatives, including a study by Bavetsias et al. (2004), could provide insight into the chemical stability and reactivity of compounds with pivalamide groups, relevant to understanding the behavior of "N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide" in various conditions (Bavetsias, Henderson, & McDonald, 2004).
Safety and Hazards
特性
IUPAC Name |
N-[4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14-6-11-18(15(2)12-14)19-13-26-20(24-19)16-7-9-17(10-8-16)23-21(25)22(3,4)5/h6-13H,1-5H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLQWUNWLCMOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678862 | |
| Record name | N-{4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide | |
CAS RN |
1029726-05-3 | |
| Record name | N-{4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





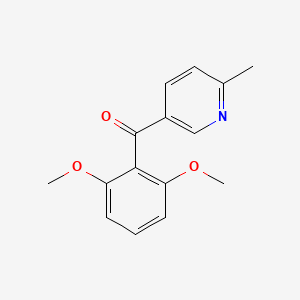
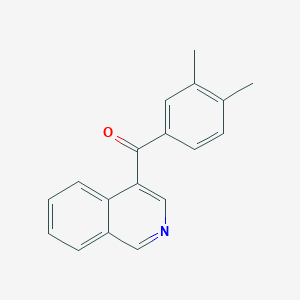

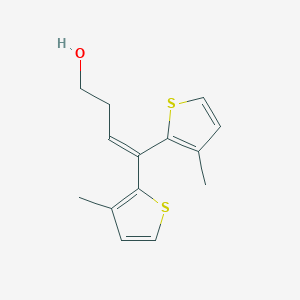
![4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B1453141.png)

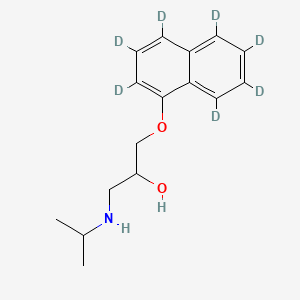
![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)
